![molecular formula C16H24N2O3 B5538262 9-(3-furylmethyl)-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538262.png)
9-(3-furylmethyl)-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, including the compound , are part of a unique class of spiro compounds that have been synthesized and explored for their potential in various biological activities. These compounds are recognized for their structural complexity and diversity, which allows for a broad range of chemical reactions and interactions, making them subjects of interest in medicinal chemistry research.
Synthesis Analysis
The synthesis of these spiro compounds involves multiple steps, including the preparation of intermediate compounds through reactions such as Claisen condensation, acid-catalyzed decarboxylation, and spirocyclization. The synthesis routes often aim for high yield and selectivity, with specific attention to the stereochemistry of the resulting compounds. For example, the synthesis of certain 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones has been achieved through efficient Michael addition reactions and subsequent cyclization processes (Yang et al., 2008).
Aplicaciones Científicas De Investigación
CCR8 Antagonists
Compounds related to 9-(3-furylmethyl)-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one have been identified as CCR8 antagonists. These are used in the treatment of chemokine-mediated diseases, especially respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).
Antihypertensive Applications
9-Substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones have been prepared and screened for antihypertensive activity. The parent compound of this series showed potent antihypertensive effects due to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).
Bioactivity in Various Disorders
1,9-Diazaspiro[5.5]undecanes, including those fused with arenes/heteroarenes and containing a carbonyl group at position 2, show potential in treating obesity, pain, and various immune system, cell signaling, cardiovascular, and psychotic disorders (Blanco‐Ania, Heus, & Rutjes, 2017).
Synthesis Techniques
Methods have been developed for synthesizing substituted 3,9-diazaspiro[5.5]undecanes via intramolecular spirocyclization of pyridine substrates, demonstrating the versatility of these compounds in chemical synthesis (Parameswarappa & Pigge, 2011).
Antiviral Acyclonucleosides
The compound has been used as an intermediate in the synthesis of antiviral acyclonucleosides, illustrating its utility in antiviral medication development (Pardhasaradhi et al., 1998).
Solid-Phase Synthesis
Microwave-assisted solid-phase synthesis techniques have been developed for diazaspirocycles, including 3,9-diazaspiro[5.5]undecanes, highlighting its application in efficient chemical synthesis processes (Macleod et al., 2006).
Propiedades
IUPAC Name |
9-(furan-3-ylmethyl)-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c19-9-8-18-13-16(3-1-15(18)20)4-6-17(7-5-16)11-14-2-10-21-12-14/h2,10,12,19H,1,3-9,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZSOKPAZUTAFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)CC3=COC=C3)CN(C1=O)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-Furylmethyl)-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.